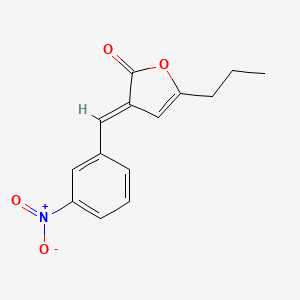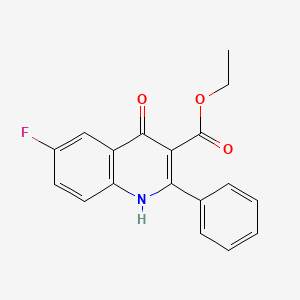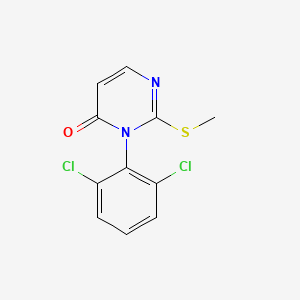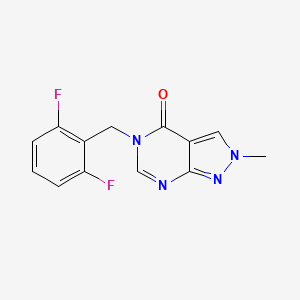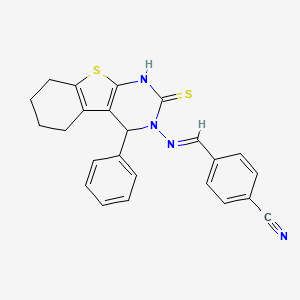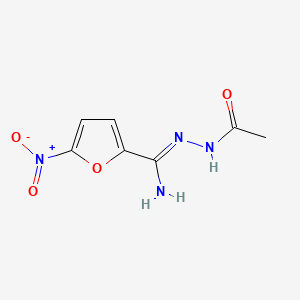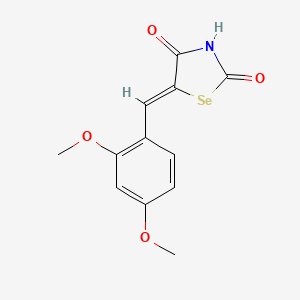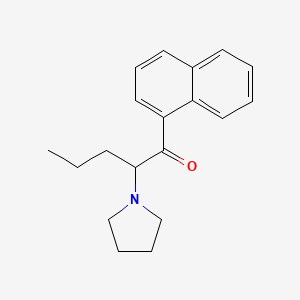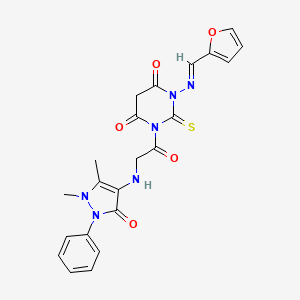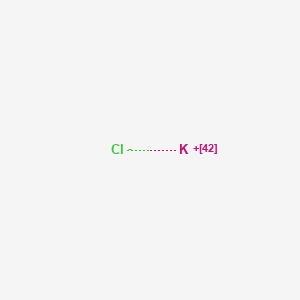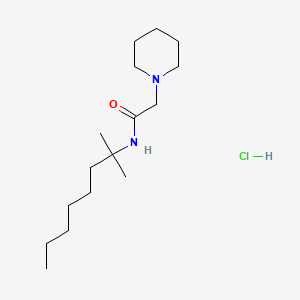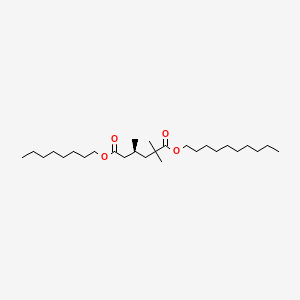
Etilefrine hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etilefrine hydrochloride, ®- is a sympathomimetic amine primarily used as a cardiac stimulant and antihypotensive agent. It belongs to the 3-hydroxy-phenylethanolamine series and is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . This compound increases cardiac output, stroke volume, venous return, and blood pressure, suggesting stimulation of both α and β adrenergic receptors .
Méthodes De Préparation
The preparation of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.
Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolved. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and a temperature of 30-40°C.
Analyse Des Réactions Chimiques
Etilefrine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: As mentioned in the preparation methods, etilefrine hydrochloride undergoes catalytic hydrogenation.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Etilefrine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying adrenergic agonists and their interactions with receptors.
Biology: Research on its effects on adrenergic receptors helps understand the sympathetic nervous system’s functioning.
Industry: It is used in the pharmaceutical industry for developing antihypotensive medications.
Mécanisme D'action
Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors in the sympathetic nervous system . It primarily interacts with α1 and β1 receptors, leading to increased cardiac output, stroke volume, and blood pressure . The activation of these receptors results in vasoconstriction and increased myocardial contraction, which are crucial for its antihypotensive effects .
Comparaison Avec Des Composés Similaires
Etilefrine hydrochloride is compared with other sympathomimetic amines such as phenylephrine, epinephrine, and norepinephrine. While all these compounds act on adrenergic receptors, etilefrine hydrochloride has a higher affinity for β1 receptors, making it more effective in increasing cardiac output and stroke volume . Phenylephrine primarily acts on α1 receptors, leading to vasoconstriction without significantly affecting cardiac output. Epinephrine and norepinephrine act on both α and β receptors but have different affinities and effects on the cardiovascular system.
Propriétés
Numéro CAS |
95670-88-5 |
|---|---|
Formule moléculaire |
C10H16ClNO2 |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m0./s1 |
Clé InChI |
KTNROWWHOBZQGK-PPHPATTJSA-N |
SMILES isomérique |
CCNC[C@@H](C1=CC(=CC=C1)O)O.Cl |
SMILES canonique |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


